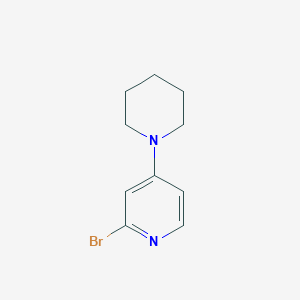

2-Bromo-4-(piperidin-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrN2 |

|---|---|

Molecular Weight |

241.13 g/mol |

IUPAC Name |

2-bromo-4-piperidin-1-ylpyridine |

InChI |

InChI=1S/C10H13BrN2/c11-10-8-9(4-5-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

InChI Key |

JUBKIYANWALRTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)Br |

Origin of Product |

United States |

The Significance of Pyridine and Piperidine Scaffolds in Contemporary Chemical Sciences

Pyridine (B92270) and piperidine (B6355638) moieties are fundamental building blocks in the design and synthesis of a wide range of biologically active molecules. Their prevalence in numerous FDA-approved drugs underscores their importance in pharmaceutical research and development.

The pyridine ring, an aromatic heterocyclic amine, is a common feature in a multitude of pharmaceuticals. nih.govresearchgate.net Its ability to form hydrogen bonds and its inherent basicity, which can enhance water solubility, make it a desirable component in drug design. nih.gov Pyridine-containing compounds have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov

Similarly, the piperidine scaffold, a saturated heterocyclic amine, is a key structural element in many natural alkaloids and synthetic drugs. researchgate.net Its conformational flexibility allows it to interact with a variety of biological targets, contributing to its widespread use in medicinal chemistry.

The combination of these two scaffolds within a single molecule, as seen in 2-Bromo-4-(piperidin-1-yl)pyridine, presents a unique framework for the development of novel compounds with potential therapeutic applications.

An Overview of Halogen Substitution in Heterocyclic Compounds

The introduction of halogen atoms into heterocyclic rings is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net

In the context of pyridine (B92270), halogen substitution can alter its electronic properties and reactivity. libretexts.org For instance, the position of the halogen atom on the pyridine ring can direct the course of further chemical reactions, a crucial aspect in the synthesis of complex molecules. organicchemistrytutor.com The presence of a bromine atom, as in 2-Bromo-4-(piperidin-1-yl)pyridine, provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

The reactivity of halogenated pyridines in nucleophilic substitution reactions is also noteworthy. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the displacement of a halogen substituent, particularly when it is located at the 2- or 4-position. msu.edu This reactivity is a key feature in the synthetic utility of compounds like this compound.

The Current Research Landscape Pertaining to 2 Bromo 4 Piperidin 1 Yl Pyridine and Analogues

Precursor Synthesis and Functionalization Strategies

The construction of the this compound scaffold relies on the sequential and controlled introduction of its constituent functional groups. This typically involves the initial formation of the 4-(piperidin-1-yl)pyridine core, followed by a regioselective bromination reaction.

Synthesis of 4-(piperidin-1-yl)pyridine as a Starting Material

The synthesis of the precursor, 4-(piperidin-1-yl)pyridine, can be achieved through several established methods. One common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-substituted pyridine with piperidine. For instance, the reaction of 4-chloropyridine hydrochloride with piperidine in the presence of a base such as triethylamine can yield the desired product. The reaction is typically carried out in a suitable solvent system, which can include a mixture of ethanol and water, and may require elevated temperatures in a sealed tube to drive the reaction to completion.

| Starting Materials | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| 4-Chloropyridine hydrochloride, Piperidine | Triethylamine, Ethanol/Water, 150°C, Sealed tube | 4-(piperidin-1-yl)pyridine | Nucleophilic Aromatic Substitution |

| Pyridine, 4-chloropiperidine | Lewis Acid (e.g., AlCl3) | 4-(piperidin-4-yl)pyridine | Friedel-Crafts Alkylation news-medical.net |

Regioselective Bromination Reactions at the Pyridine Core

With the 4-(piperidin-1-yl)pyridine core in hand, the next critical step is the regioselective introduction of a bromine atom at the C-2 position. The electronic properties of the pyridine ring, influenced by the nitrogen heteroatom and the electron-donating piperidinyl group at C-4, direct electrophilic aromatic substitution reactions. However, direct bromination of pyridine itself can be challenging and may lead to a mixture of products.

Another strategy involves the use of a directing group or the activation of a specific position. For instance, lithiation of a protected pyridine derivative followed by quenching with a bromine source can offer high regioselectivity. The challenge of achieving regioselective functionalization of pyridines is a well-recognized issue in heterocyclic chemistry, and often requires carefully designed synthetic routes. nih.govnsf.govresearchgate.netnih.gov

Advanced Synthetic Approaches to Analogues and Derivatives of this compound

The bromine atom at the C-2 position of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of analogues and derivatives. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions are among the most powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatives (e.g., Suzuki Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are extensively used for the formation of carbon-carbon bonds. libretexts.org In the context of this compound, the bromo substituent can be readily coupled with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids or their esters, to introduce new carbon-based substituents at the C-2 position. nih.govresearchgate.netrsc.org

The general catalytic cycle for a Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, this compound), followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species. libretexts.org The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base, and solvent is crucial for achieving high yields and tolerating various functional groups. organic-chemistry.orgacs.org For instance, the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been successfully demonstrated using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. nih.gov Similar conditions can be envisioned for the Suzuki coupling of this compound.

| Bromopyridine Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine nih.gov | Arylboronic acid nih.gov | Pd(PPh3)4, K3PO4, 1,4-dioxane/H2O nih.gov | 5-Aryl-2-methylpyridin-3-amine nih.gov |

| 2-Bromopyridine researchgate.net | Arylboronic acid researchgate.net | Pd(OAc)2, Aqueous isopropanol researchgate.net | 2-Arylpyridine researchgate.net |

Nucleophilic Aromatic Substitution Strategies

The pyridine ring is inherently electron-deficient, and this deficiency is enhanced at the positions ortho and para (C-2, C-4, and C-6) to the ring nitrogen. stackexchange.comquimicaorganica.orgvaia.com This electronic property makes these positions susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present. In this compound, the bromine atom at the C-2 position is activated towards nucleophilic attack.

The mechanism of SNAr typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. stackexchange.comnih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromide, leading to a diverse range of 2-substituted-4-(piperidin-1-yl)pyridine derivatives. For example, the reaction of 2-chloro-3-nitropyridine with piperazine proceeds via an SNAr mechanism, where the electron-withdrawing nitro group further activates the C-2 position towards nucleophilic attack. nih.gov Similarly, the bromine in this compound can be displaced by various nucleophiles to introduce new functional groups. The reaction of 2-substituted N-methylpyridinium ions with piperidine has been shown to proceed via nucleophilic aromatic substitution. nih.gov

Strategies for Introducing Piperidine Moieties

The most direct method for synthesizing piperidines is the reduction of the corresponding pyridine. dtic.milorganic-chemistry.org This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, often under high pressure and temperature. nih.gov Chemical reduction methods using reagents like sodium in ethanol or tin in hydrochloric acid are also employed. dtic.mil

More recently, innovative strategies for piperidine synthesis have emerged. These include intramolecular cyclization reactions of appropriately functionalized acyclic precursors and modular approaches that combine biocatalytic C-H oxidation with radical cross-coupling to build complex piperidines in a more efficient manner. news-medical.netnih.gov These advanced methods offer greater control over stereochemistry and allow for the introduction of diverse substituents on the piperidine ring, which can then be incorporated into the final target molecule.

Reaction Mechanism Investigations in the Synthesis of this compound and its Precursors

The synthesis of this compound relies on a sequence of reactions, each governed by specific mechanistic principles. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired yields. The investigations primarily focus on two key stages: the formation of essential brominated pyridine precursors and the subsequent introduction of the piperidine moiety.

Mechanistic Pathways to Key Precursors

The formation of the target compound typically begins with a pre-functionalized pyridine ring, most commonly a dihalopyridine or an amino-bromopyridine derivative. The mechanisms for creating these precursors are well-established in organic chemistry.

One common precursor, 2-aminopyridine, can be converted to 2-bromopyridine via a Sandmeyer-type reaction. This process involves the diazotization of the amino group followed by displacement with a bromide ion. The reaction proceeds through the following steps:

Diazonium Salt Formation: 2-Aminopyridine is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid at low temperatures (typically below 0°C). orgsyn.orggoogle.com The aminopyridine first reacts with the acid to form a pyridinium salt. Nitrous acid, generated in situ from sodium nitrite and HBr, then reacts with the amino group to form a diazonium salt.

Bromide Displacement: The resulting pyridine-2-diazonium salt is unstable and readily undergoes decomposition. In the presence of excess bromide ions (from HBr) and a copper(I) bromide catalyst (in a classic Sandmeyer reaction) or simply upon warming in HBr, the diazo group is eliminated as nitrogen gas (N₂), a thermodynamically highly favorable process. A bromine radical or anion then attacks the C2 position of the pyridine ring, yielding 2-bromopyridine. orgsyn.org

Another strategic precursor is 2-amino-4-bromopyridine. A patented method describes its synthesis starting from 2,4-dibromopyridine-N-oxide. google.com This multi-step synthesis involves distinct mechanistic pathways:

Nucleophilic Aromatic Substitution (SNAr): The starting material, 2,4-dibromopyridine-N-oxide, undergoes an ammoniation reaction with ammonia water. The N-oxide group and the bromine atoms are strongly electron-withdrawing, activating the pyridine ring for nucleophilic attack. The C2 position is particularly activated, leading to the selective displacement of the bromine atom at this position by ammonia to form 2-amino-4-bromopyridine-N-oxide.

Reduction of the N-oxide: The intermediate N-oxide is then reduced to the corresponding pyridine. This can be achieved using various reducing agents, such as reduced iron powder in ethanol with a catalytic amount of acid. google.com The reduction mechanism involves the transfer of electrons to the N-oxide, followed by protonation and subsequent loss of a water molecule to yield 2-amino-4-bromopyridine.

Mechanism of Piperidine Introduction via Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis of this compound is the introduction of the piperidine group onto the 4-position of a 2-bromo-4-halopyridine (e.g., 2-bromo-4-chloropyridine or 2,4-dibromopyridine). This transformation occurs via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org

The SNAr mechanism is a two-step addition-elimination process:

Nucleophilic Addition: The piperidine, acting as a nucleophile, attacks the electron-deficient C4 carbon of the pyridine ring. Aromatic systems are generally resistant to nucleophilic attack, but the ring nitrogen in pyridine significantly lowers the electron density at the ortho (C2, C6) and para (C4) positions, making them susceptible to attack. wikipedia.org This initial attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgsemanticscholar.org The negative charge in this complex is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group (typically a halide ion like Cl⁻ or Br⁻) from the C4 position. This step is generally fast as it re-establishes the stable aromatic system.

Detailed kinetic and computational studies on the reaction of N-methylpyridinium ions with piperidine provide deeper insight into the elimination step. nih.govnih.gov These studies found that the reaction is second-order with respect to piperidine, which suggests a more complex mechanism than simple rate-determining nucleophilic addition. The proposed mechanism involves a piperidine molecule acting not only as the nucleophile but also as a base catalyst in the elimination step. nih.gov For leaving groups such as chlorine, bromine, and iodine, computational results suggest a concerted E2-type mechanism where deprotonation of the addition intermediate and loss of the leaving group occur simultaneously. For poorer leaving groups, an E1cB-like mechanism, where deprotonation precedes the loss of the leaving group, may be operative. nih.govnih.gov This highlights the dual role of piperidine as both a nucleophile and a base in facilitating the substitution.

The table below summarizes the key mechanistic steps discussed.

Table 1: Mechanistic Steps in the Synthesis of this compound and its Precursors

| Reaction Stage | Starting Material Example | Key Reagents | Intermediate | Mechanism Type | Description |

|---|---|---|---|---|---|

| Precursor Synthesis | 2-Aminopyridine | NaNO₂, HBr | Pyridine-2-diazonium salt | Diazotization / Sandmeyer-type | Formation of a diazonium salt followed by displacement with bromide. orgsyn.orggoogle.com |

| Precursor Synthesis | 2,4-Dibromopyridine-N-oxide | 1. NH₃·H₂O 2. Fe, HCl | 2-Amino-4-bromopyridine-N-oxide | 1. SNAr 2. Reduction | Nucleophilic substitution of bromide at C2 by ammonia, followed by reduction of the N-oxide. google.com |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.

The spectrum is characterized by several key regions. The high-frequency region typically shows C-H stretching vibrations. For the pyridine ring, aromatic C-H stretching bands are expected, while the piperidine ring will exhibit aliphatic C-H stretching vibrations. The fingerprint region, which is unique for every compound, contains a complex series of absorptions corresponding to various bending and stretching vibrations.

Key vibrational frequencies for pyridine and its derivatives often include C=C and C=N stretching vibrations within the ring, which are typically observed in the 1600-1400 cm⁻¹ range. The C-N stretching vibration of the piperidinyl group and the C-Br stretching vibration are also key diagnostic peaks, although the latter may appear at lower frequencies. The presence of both aromatic and aliphatic C-H bonds will give rise to distinct stretching and bending vibrations. For instance, the in-plane and out-of-plane bending vibrations of the pyridine ring C-H bonds provide further structural information.

Table 1: Characteristic FTIR Absorption Bands for Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C and C=N Ring Stretch | 1600-1400 |

| C-H Bending | 1475-1370 |

| C-N Stretch | 1350-1000 |

| C-Br Stretch | 700-500 |

Note: The exact positions of the absorption bands for this compound may vary based on the specific molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The protons on the pyridine ring will appear in the aromatic region (typically δ 6.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the bromine and piperidinyl substituents. The electron-withdrawing bromine atom and the electron-donating piperidinyl group will have opposing effects on the electron density of the pyridine ring, leading to a specific arrangement of signals. The protons of the piperidine ring will resonate in the aliphatic region (typically δ 1.0-4.0 ppm), likely as complex multiplets due to spin-spin coupling between adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the pyridine ring will appear in the downfield region (typically δ 100-160 ppm). The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity. The carbon atom attached to the piperidinyl group (C4) will also show a characteristic chemical shift. The carbon atoms of the piperidine ring will resonate in the upfield region (typically δ 20-60 ppm).

Table 2: Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Pyridine H | 6.0 - 8.5 | Pyridine C | 100 - 160 |

| Piperidine H (α to N) | 3.0 - 4.0 | Piperidine C (α to N) | 40 - 60 |

| Piperidine H (β, γ to N) | 1.0 - 2.0 | Piperidine C (β, γ to N) | 20 - 40 |

Note: These are predicted values and actual experimental data may vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions.

The pyridine ring, being an aromatic system, will exhibit strong π→π* transitions. The presence of the bromine atom and the piperidinyl group as substituents will cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λmax) compared to unsubstituted pyridine. The nitrogen atom in the pyridine ring and the piperidinyl group also have non-bonding electrons (n electrons), which can undergo n→π* transitions, typically appearing as weaker absorption bands at longer wavelengths. The solvent used for the analysis can also influence the position and intensity of these absorption bands.

Table 3: Expected UV-Vis Absorption Maxima for Pyridine and its Derivatives

| Type of Transition | Typical λmax (nm) |

| π→π | 200 - 300 |

| n→π | > 300 |

Note: The specific λmax values for this compound will be influenced by the electronic effects of the bromo and piperidinyl substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) of nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

In addition to the molecular ion peak, the mass spectrum will display a series of fragment ions. The fragmentation pattern will provide valuable information about the structure of the molecule. Common fragmentation pathways for this compound could include the loss of the bromine atom, cleavage of the piperidine ring, or loss of fragments from the piperidine ring. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ (with ⁷⁹Br) | 242 | Molecular ion |

| [M+2]⁺ (with ⁸¹Br) | 244 | Isotopic peak for bromine |

| [M-Br]⁺ | 163 | Loss of bromine atom |

| Further Fragments | Various | Resulting from cleavage of the pyridine and piperidine rings |

Note: The relative intensities of the fragment ions will depend on their stability.

Crystallographic Investigations and Intermolecular Interactions of 2 Bromo 4 Piperidin 1 Yl Pyridine

Potential Hydrogen Bonding Networks

Hydrogen bonds are anticipated to play a significant role in the crystal packing of 2-Bromo-4-(piperidin-1-yl)pyridine. Although the molecule lacks strong hydrogen bond donors like -OH or -NH2 groups, weak C-H···N and C-H···Br hydrogen bonds are likely to be present. The nitrogen atom of the pyridine (B92270) ring and the bromine atom can act as hydrogen bond acceptors for hydrogen atoms from the piperidine (B6355638) and pyridine rings of neighboring molecules. For instance, studies on other brominated pyridines have revealed the presence of such weak interactions contributing to the formation of supramolecular assemblies. In a related compound containing a piperidine ring and a bromo-substituted pyrimidine (B1678525) ring, N-H···N and C-H···O hydrogen bonds were observed. In another case, O-H···Br hydrogen bonds were identified in a salt containing a piperidine ring.

Plausible Pi-Stacking and Other Non-Covalent Interactions

The aromatic pyridine ring in this compound makes it a candidate for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent pyridine rings overlap, are a common feature in the crystal structures of aromatic compounds and contribute significantly to their stability. The geometry of this stacking can be parallel-displaced or T-shaped, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. In a similar structure containing a pyrimidine ring, π-π stacking interactions were observed with centroid-centroid distances around 3.4 Å. Additionally, halogen bonding, where the electrophilic region of the bromine atom interacts with a nucleophilic atom (like the nitrogen of a neighboring pyridine ring), could be another important non-covalent interaction influencing the crystal packing.

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Piperidin 1 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, bond lengths, and bond angles.

For the closely related analogue, 4-amino-2-bromopyridine , DFT calculations have been performed using the B3LYP functional with a 6-311G(2df,2p) basis set. ias.ac.in These calculations provide a reasonable approximation for the geometry of the pyridine (B92270) ring in 2-bromo-4-(piperidin-1-yl)pyridine. The piperidinyl group, being a saturated heterocycle, introduces additional degrees of freedom and conformational possibilities not present in the simple amino-substituted analogue.

The geometry of the piperidinyl ring itself is typically a chair conformation. acs.org When attached to an aromatic ring like pyridine, the nitrogen atom of the piperidine (B6355638) ring exhibits some sp² character due to the delocalization of its lone pair into the pyridine π-system. nih.gov This partial double bond character can influence the rotational barrier around the C4-N(piperidine) bond.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Systems

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Pyridine Ring Geometry | Planar, with bond lengths and angles similar to 4-amino-2-bromopyridine. ias.ac.in | DFT calculations on 4-amino-2-bromopyridine. ias.ac.in |

| Piperidine Ring Conformation | Predominantly chair conformation. acs.org | General conformational analysis of piperidine rings. acs.org |

| C4-N(piperidine) Bond | Partial double bond character. | Conjugation of the nitrogen lone pair with the pyridine ring. nih.gov |

| Orientation of Piperidinyl Group | The plane of the piperidinyl ring is likely twisted with respect to the pyridine ring to minimize steric hindrance. | Steric effects and conformational analysis of N-arylpiperidines. nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. nih.govymerdigital.com

For 4-amino-2-bromopyridine , the HOMO and LUMO energies have been calculated, and the orbitals are reported to be localized over the entire molecule, including the pyridine ring and its substituents. ias.ac.in The amino group at the 4-position acts as an electron-donating group, raising the energy of the HOMO. The bromo group at the 2-position and the pyridine nitrogen are electron-withdrawing, which lowers the energy of the LUMO.

In this compound, the piperidinyl group is a stronger electron-donating group than the amino group. This would be expected to raise the HOMO energy level even further compared to 4-amino-2-bromopyridine, likely resulting in a smaller HOMO-LUMO gap. A smaller energy gap suggests higher chemical reactivity and greater polarizability.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Parameter | Predicted Characteristic | Rationale |

| HOMO Energy | Higher than in 4-amino-2-bromopyridine. ias.ac.in | The piperidinyl group is a stronger electron donor than the amino group. |

| LUMO Energy | Similar to or slightly lower than in 4-amino-2-bromopyridine. ias.ac.in | Primarily influenced by the electron-withdrawing bromo and pyridine nitrogen atoms. |

| HOMO-LUMO Gap | Smaller than in 4-amino-2-bromopyridine. ias.ac.in | Consequence of the raised HOMO energy. |

| Chemical Reactivity | Higher than 4-amino-2-bromopyridine. | A smaller HOMO-LUMO gap generally correlates with higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. derpharmachemica.com The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For substituted pyridines, the nitrogen atom is typically a region of high negative electrostatic potential, making it a primary site for electrophilic attack and hydrogen bonding. nih.govias.ac.in In this compound, the piperidinyl group, being electron-donating, will increase the electron density on the pyridine ring, particularly at the ortho and para positions relative to the piperidinyl group. However, the presence of the electron-withdrawing bromine atom at the 2-position will counteract this effect to some extent.

The MEP map of this compound is expected to show:

Most Negative Region: The nitrogen atom of the pyridine ring, indicating its susceptibility to protonation and interaction with electrophiles. nih.gov

Negative Regions: The area around the piperidinyl nitrogen's lone pair, though its accessibility may be sterically hindered.

Positive Regions: The hydrogen atoms of the piperidinyl group and potentially the region around the bromine atom, indicating sites for nucleophilic interaction.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers and the energy barriers between them. mdpi.com

For this compound, the key conformational considerations are the chair-boat interconversion of the piperidine ring and the rotation around the C4-N(piperidine) bond.

Piperidine Ring Conformation: The piperidine ring is expected to exist predominantly in a chair conformation to minimize torsional and steric strain. acs.org Twist-boat conformations are generally higher in energy. nih.govacs.org

Rotation around the C4-N(piperidine) bond: The rotation of the piperidinyl group with respect to the pyridine ring will be governed by a balance of electronic and steric effects. The delocalization of the piperidinyl nitrogen's lone pair into the pyridine ring favors a planar arrangement, but steric hindrance between the hydrogen atoms at the 2 and 6 positions of the piperidine ring and the hydrogen atoms at the 3 and 5 positions of the pyridine ring will likely lead to a twisted conformation being the most stable. Theoretical studies on N-arylpiperidines have shown a preference for non-planar geometries. nih.gov

A detailed potential energy surface would reveal the energy minima corresponding to the stable conformers and the transition states connecting them.

Reactivity Descriptors and Quantum Chemical Parameters

Quantum chemical descriptors are used to quantify the reactivity of molecules. rasayanjournal.co.in These descriptors are derived from DFT calculations and include parameters such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω). ias.ac.inchemrxiv.org

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap. A smaller gap implies lower hardness (i.e., the molecule is "softer") and higher reactivity.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

For this compound, the strong electron-donating piperidinyl group is expected to make the molecule a good nucleophile. DFT analysis of substituted pyridines has shown that electron-donating groups enhance nucleophilicity. ias.ac.in

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Trend | Rationale |

| Chemical Hardness (η) | Lower than 4-amino-2-bromopyridine. | Smaller HOMO-LUMO gap due to the stronger donating piperidinyl group. |

| Nucleophilicity | Higher than 4-amino-2-bromopyridine. ias.ac.in | The piperidinyl group is a stronger electron-donating group. |

| Electrophilicity Index (ω) | Likely to be moderate. | The molecule has both strong donor (piperidinyl) and acceptor (bromo-pyridine) moieties. |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. ias.ac.in Molecules with large hyperpolarizability values are promising candidates for NLO applications. A common feature of organic NLO materials is a donor-π-acceptor (D-π-A) structure. nih.gov

This compound possesses a D-π-A architecture. The electron-donating piperidinyl group (D) is connected to the electron-accepting bromopyridine moiety (π-A). This intramolecular charge transfer character suggests that the molecule could exhibit significant NLO properties.

Theoretical evaluation of NLO properties typically involves the calculation of the first hyperpolarizability (β). DFT calculations are a common method for predicting β values. nih.gov For similar donor-acceptor substituted pyridines, theoretical studies have shown that the magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. ymerdigital.com

While specific calculations for this compound are not available, it is reasonable to predict that it would possess a non-zero first hyperpolarizability. The actual magnitude would require specific theoretical calculations, but the presence of the strong piperidinyl donor and the bromo-substituted pyridine acceptor system makes it a candidate for further investigation as an NLO material. researchgate.netresearchgate.net

Medicinal Chemistry and in Vitro Biological Activity of 2 Bromo 4 Piperidin 1 Yl Pyridine and Its Analogues

Role as a Synthetic Intermediate in Drug Discovery

2-Bromo-4-(piperidin-1-yl)pyridine is a heterocyclic building block utilized in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom and a piperidine (B6355638) moiety, allows for a variety of chemical modifications. The bromine atom at the 2-position of the pyridine ring is a key functional group that can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. This reactivity enables the introduction of diverse substituents at this position, facilitating the generation of a library of analogues for structure-activity relationship (SAR) studies.

The piperidine ring also offers a site for modification, although it is generally less reactive than the bromo-substituted pyridine core. The nitrogen atom of the piperidine can be functionalized, for instance, through N-alkylation, to alter the compound's physicochemical properties, such as lipophilicity and basicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

In drug discovery, this compound serves as a scaffold to which different chemical fragments can be attached to optimize interactions with a specific biological target. For example, it has been used as an intermediate in the synthesis of compounds targeting kinases and other enzymes. The versatility of this compound as a synthetic intermediate makes it a valuable tool for medicinal chemists in the quest for novel therapeutic agents.

Exploration as a Lead Compound for Pharmaceutical Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. Natural products are a significant source of lead compounds in drug discovery. Pyridoacridines, a class of natural products, are considered "prospective lead compounds" for developing new drugs due to their diverse pharmacological activities. nih.gov

While this compound itself may not be a final drug candidate, its structural motif is found in molecules that have been investigated as potential therapeutics. The pyridine-piperidine core is a common feature in many biologically active compounds. For instance, derivatives of 2-amino-4-(1-piperidine)pyridine have been designed and synthesized as potent inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are promising targets for non-small-cell lung cancer. nih.gov In these studies, the core structure serves as a starting point for chemical modifications aimed at improving potency, selectivity, and pharmacokinetic properties.

The exploration of this compound and its analogues as lead compounds involves synthesizing a series of related molecules and evaluating their biological activity. This process, known as lead optimization, aims to identify a compound with the desired therapeutic profile to advance into further preclinical and clinical development.

Investigations into Potential Biological Targets and Mechanisms of Action

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within the body. For this compound and its derivatives, research has focused on identifying these targets and elucidating the mechanisms by which they exert their effects.

Enzyme and Receptor Interaction Studies (in vitro)

In vitro studies are crucial for determining the direct interaction of a compound with isolated enzymes and receptors. Pyridine derivatives have been shown to interact with a variety of biological targets. For example, certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been found to bind to adenosine (B11128) receptors, with some showing selectivity for the A3 subtype. nih.gov These studies utilize radioligand binding assays to measure the affinity of the compounds for the receptors. nih.gov

Furthermore, derivatives of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov Enzyme kinetics and docking studies for these compounds suggested they act as competitive inhibitors. nih.gov

In the context of cancer, 2-amino-4-(1-piperidine) pyridine derivatives have been investigated as dual inhibitors of ALK and ROS1 kinases. nih.gov Enzyme activity assays revealed that some of these compounds showed impressive inhibitory activity against clinically relevant drug-resistant mutants of ALK. nih.gov

Modulation of Biological Molecule Function (in vitro)

Beyond direct binding to enzymes and receptors, the functional consequences of these interactions are also investigated in vitro. For the potent LSD1 inhibitors mentioned previously, their ability to increase cellular H3K4 methylation, the substrate of LSD1, was demonstrated. nih.gov This modulation of a key epigenetic mark leads to the inhibition of proliferation in various leukemia and solid tumor cell lines. nih.gov

Similarly, the anti-proliferative activity of the ALK/ROS1 inhibitors was evaluated in cell lines addicted to these kinases. nih.gov The results showed that a representative compound from this series had potent anti-proliferative activity against these cell lines, comparable to the approved drug Crizotinib. nih.gov These functional assays provide a crucial link between the molecular interaction and the cellular effect of the compound.

In Vitro Screening and Activity Evaluation of Related Pyridine-Piperidine Derivatives

In vitro screening is a fundamental step in the early stages of drug discovery, allowing for the rapid assessment of the biological activity of a large number of compounds. For derivatives of the pyridine-piperidine scaffold, this screening often includes evaluation of their antimicrobial properties.

Antimicrobial Activity Studies (in vitro)

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Nitrogen-containing heterocycles, including those with a piperidine ring, are frequently investigated for their antimicrobial potential. biointerfaceresearch.com

Studies have shown that some piperidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net For example, the antibacterial activity of newly synthesized piperidine derivatives was tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method. biointerfaceresearch.comresearchgate.net The results indicated that these compounds were active against both bacterial species. biointerfaceresearch.comresearchgate.net

In another study, the in vitro antimicrobial activities of piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives were screened against a panel of standard bacterial and fungal strains. tandfonline.comnih.gov The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, were determined. Some of the tested compounds inhibited the growth of all test strains with MIC values ranging from 32 to 512 µg/ml. tandfonline.comnih.gov

It is important to note that the antimicrobial activity can be significantly influenced by the specific substitutions on the pyridine and piperidine rings. For instance, in the study of halogenobenzene derivatives, the type and position of the halogen and piperidine substituents had a significant effect on the growth of microorganisms. tandfonline.com

Table 1: Investigated Pyridine-Piperidine Derivatives and their Biological Activities

| Compound/Derivative Class | Biological Activity Investigated | Key Findings |

|---|---|---|

| 2-Amino-4-(1-piperidine) pyridine derivatives | ALK/ROS1 kinase inhibition | Potent inhibitors, active against crizotinib-resistant mutants. nih.gov |

| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | LSD1 inhibition | Potent and selective inhibitors, increased cellular H3K4 methylation. nih.gov |

| Piperidine derivatives | Antibacterial activity | Active against S. aureus and E. coli. biointerfaceresearch.comresearchgate.net |

| Piperidine and pyrrolidine substituted halogenobenzene derivatives | Antimicrobial activity | Some compounds inhibited growth of bacteria and fungi with MICs of 32–512 µg/ml. tandfonline.comnih.gov |

Antiepileptic Activity Studies (in vitro, for analogues)

The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is an ongoing effort in medicinal chemistry. In this context, in vitro models provide a valuable tool for the initial screening and characterization of potential drug candidates. One such established model for inducing acute seizure-like events (SLEs) is the 4-aminopyridine (B3432731) (4-AP) model. nih.gov This model has been shown to be effective in evaluating the antiepileptic potential of both standard and new-generation AEDs. nih.gov

Studies utilizing the 4-AP in vitro model have demonstrated its capability to detect the antiepileptic effects of various compounds. nih.gov For instance, the model has been used to test new-generation AEDs like lacosamide (B1674222), zonisamide (B549257), and levetiracetam (B1674943). The frequency of SLEs was identified as a particularly sensitive parameter for detecting dose-dependent antiepileptic effects. Specifically, levetiracetam was found to reduce the frequency of SLEs, while higher doses of lacosamide and zonisamide were able to completely block their incidence. nih.gov These findings highlight the utility of acute in vitro seizure models as a preliminary screening tool, which could help in reducing the number of animals used in subsequent in vivo studies. nih.gov

While direct in vitro antiepileptic studies on analogues of this compound are not extensively detailed in the available literature, the known activity of other pyridine derivatives in neurological targets suggests that this chemical scaffold is of interest. The ability of the 4-AP model to effectively screen compounds with different mechanisms of action underscores its potential for evaluating novel pyridine-based compounds for antiepileptic properties. nih.gov

Antitubercular Activity Studies (in vitro, for analogues)

The emergence of multi-drug resistant Mycobacterium tuberculosis (MDR-MTB) strains has created an urgent need for the development of new antitubercular agents. nih.gov Pyridine derivatives have been a significant focus of this research.

In one study, a series of isoniazid (B1672263) and pyridine derivatives were synthesized and evaluated for their antimycobacterial activity. Two compounds, in particular, demonstrated encouraging activity against the H37Rv strain with IC50 values of 3.2 µM and 1.5 µM. nih.gov These compounds also showed significant activity against five drug-resistant MTB isolates at non-cytotoxic concentrations. nih.gov Another study focused on creating pyridine-derived analogues of bedaquiline (B32110) by modifying the A-ring subunit. nih.gov A series of 2-methoxy-5-phenylpyridine (B1420872) analogues were synthesized, and it was found that mono-substituted aryl rings were generally favored over di-substituted ones. The 4-fluorophenyl derivative was identified as the most potent in this series, with a Minimum Inhibitory Concentration (MIC90) of 0.80 μM, which is only slightly less active than bedaquiline itself. nih.gov This was a significant finding as it demonstrated that antitubercular activity could be retained in bedaquiline analogues where the quinoline (B57606) ring was replaced with other heterocyclic units. nih.gov

Furthermore, 2,4-disubstituted pyridine derivatives have been identified as a new class of antitubercular agents. frontiersin.org Specifically, 4-substituted picolinohydrazonamides with hydrophilic cyclic amines like morpholine (B109124) and pyrrolidine have shown potent in vitro antimycobacterial activity at concentrations below 1 µg/ml. frontiersin.org Two such compounds exhibited significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org

Below is a table summarizing the in vitro antitubercular activity of selected pyridine analogues.

| Compound Type | Target Strain(s) | Key Findings |

| Isoniazid and Pyridine Derivatives | H37Rv, 5 drug-resistant MTB isolates | Compounds 1 and 2 showed IC50 of 3.2 µM and 1.5 µM against H37Rv and significant activity against resistant strains. nih.gov |

| 2-Methoxy-5-phenylpyridine Analogues (Bedaquiline analogues) | M. tb strain H37Rv | 4-fluorophenyl derivative 17 showed the best activity with an MIC90 of 0.80 μM. nih.gov |

| 2,4-Disubstituted Pyridine Derivatives | Intracellular and biofilm-forming M. tuberculosis | Compounds 11 and 15 showed significant bactericidal activity. frontiersin.org |

Enzyme Inhibition Assays (in vitro, for analogues)

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. For analogues of this compound, enzyme inhibition studies have been crucial in elucidating their mechanism of action, particularly in the context of cancer and infectious diseases.

For instance, a series of pyridine-bridged analogues of combretastatin-A4 (CA-4), a known tubulin polymerization inhibitor, were synthesized and evaluated. nih.gov While some of these analogues showed potent cytotoxicity against cancer cell lines, their ability to inhibit tubulin polymerization varied. At a concentration of 1 µM, none of the tested pyridine-linked analogues significantly inhibited tubulin polymerization, whereas CA-4 showed 35% inhibition. nih.gov However, at 10 µM, two of the analogues, 4s and 4t, inhibited tubulin polymerization by 57% and 32%, respectively. This suggests that while cytotoxicity can be high, the direct anti-tubulin activity might not always be the primary mechanism or may require higher concentrations. nih.gov

In the context of antitubercular research, while specific enzyme inhibition data for the direct analogues of this compound is not detailed, the activity of related compounds against M. tuberculosis implies interaction with essential mycobacterial enzymes. The development of resistance to some of these compounds is often linked to mutations in genes encoding for drug-activating enzymes or the drug targets themselves. frontiersin.org

The table below presents the enzyme inhibition data for some pyridine analogues.

| Compound Class | Target Enzyme/Process | Key Inhibition Data |

| Pyridine-bridged CA-4 analogues | Tubulin Polymerization | At 10 µM, compound 4s showed 57% inhibition and 4t showed 32% inhibition. nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that investigates how a compound's chemical structure relates to its biological activity. patsnap.com By making systematic modifications to a molecule, researchers can identify which structural features are crucial for efficacy and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profile. patsnap.comoncodesign-services.com

For pyridine derivatives, SAR studies have been instrumental in optimizing their biological activities. In the development of antitubercular agents, for example, SAR studies on pyridine-derived bedaquiline analogues revealed that modifying the A-ring subunit could retain or even enhance potency. nih.gov It was found that for 2-methoxy-5-phenylpyridine analogues, a para-substitution on the phenyl ring led to the most active compounds. nih.gov Specifically, the 4-fluorophenyl derivative was found to be highly active, indicating that an electron-withdrawing group at this position is favorable for antitubercular activity. nih.gov

In the context of anticancer agents, SAR studies of pyridine-bridged combretastatin-A4 analogues showed that the linker length and substitutions on the phenyl rings were critical for cytotoxicity. nih.gov A three-atom linker containing a nitrogen atom was found to be more favorable. Furthermore, specific substitutions on the phenyl rings, such as 2,4-dimethoxy groups, significantly enhanced antiproliferative activity, leading to compounds with low nanomolar IC50 values. nih.gov

SAR studies also extend to understanding how structural changes impact a compound's interaction with its biological target, which is essential for designing more effective and safer drugs. gardp.org For pyridine derivatives, this involves exploring how different substituents on the pyridine ring and associated structures influence their binding to target enzymes or receptors, thereby modulating their antiepileptic, antitubercular, or anticancer effects. nih.gov

Molecular Docking Simulations to Predict Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org This method is widely used in drug design to understand how a potential drug molecule (ligand) interacts with its biological target, which is typically a protein or enzyme. nih.govresearchgate.net

For analogues of this compound, molecular docking simulations have provided valuable insights into their binding modes and have helped to rationalize their biological activities. For example, in the study of pyridine-bridged combretastatin-A4 analogues as anticancer agents, molecular docking was used to superimpose the most active compounds (4h and 4s) into the colchicine-binding site of tubulin. The simulations showed that the binding posture of these analogues was similar to that of CA-4, which was confirmed by competitive binding assays. nih.gov This confirmed that these analogues likely exert their cytotoxic effects by targeting the same site on tubulin. nih.gov

In the field of antitubercular drug discovery, molecular docking is a key tool for identifying potential new inhibitors. For instance, studies on other heterocyclic compounds have used docking to predict binding interactions with essential mycobacterial enzymes. mdpi.com Although specific docking studies on this compound analogues are not extensively reported in the provided context, the principles are broadly applicable. For example, docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors involved creating 3D-QSAR models and performing molecular dynamics simulations to understand the structure-activity relationships. nih.govnih.gov

The general process involves building a 3D model of the ligand and the target protein, and then using a scoring function to estimate the binding affinity for different orientations. nih.gov These computational predictions can then guide the synthesis of new analogues with improved binding characteristics and biological activity.

Synthesis and Application of Derivatives and Analogues of 2 Bromo 4 Piperidin 1 Yl Pyridine

Design Principles for Novel Pyridine-Piperidine Hybrid Molecules

The design of novel molecules incorporating both pyridine (B92270) and piperidine (B6355638) rings is rooted in the principle of molecular hybridization. Both pyridine and piperidine are considered "privileged structures" in medicinal chemistry; they are frequently found in the core of numerous pharmaceuticals and biologically active natural products. rsc.orgresearchgate.netencyclopedia.pub The rationale behind combining these two heterocyclic systems is to create hybrid molecules that may exhibit synergistic or novel pharmacological properties.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: In many drug design projects, a known active core, such as a quinoline (B57606) ring, can be replaced with a pyridine-piperidine scaffold. This was demonstrated in the development of bedaquiline (B32110) analogues, where the quinoline A-ring was replaced by various pyridine heterocycles to explore new chemical space and potentially improve the safety profile. researchgate.net

Exploiting Known Pharmacophores: The piperidine ring is a key component in drugs targeting the central nervous system, and its incorporation can improve properties like brain exposure. encyclopedia.pub Similarly, the pyridine ring is a versatile hydrogen bond acceptor and can interact with numerous biological targets. rsc.org Combining them aims to leverage the established biological relevance of both fragments.

Creating Three-Dimensional Complexity: Moving from flat aromatic systems to more saturated, three-dimensional structures like those containing piperidine can lead to better interactions with the binding sites of proteins, an approach sometimes termed "escape from flatland." encyclopedia.pub

Tunability for Structure-Activity Relationship (SAR) Studies: The pyridine-piperidine core is readily modifiable. The pyridine ring can be functionalized at various positions to tune its electronic properties, which in turn can regulate the reactivity and binding affinity of the molecule. rsc.org This tunability is crucial for systematic SAR studies to optimize biological activity. Researchers have successfully designed and synthesized novel pyridine-pyrimidine hybrids as selective COX-2 inhibitors for anti-inflammatory applications and imidazo[4,5-c]pyridine-piperidine hybrids as potential anticancer agents. researchgate.netnih.gov

Synthesis of Substituted Derivatives for Enhanced Biological Activity

The synthesis of derivatives from 2-bromo-4-(piperidin-1-yl)pyridine often leverages the reactivity of the bromo substituent, typically through palladium-catalyzed cross-coupling reactions like the Suzuki coupling. mdpi.com This allows for the introduction of a wide variety of aryl or heteroaryl groups at the 2-position of the pyridine ring. Another common synthetic route to piperidine-containing compounds is the hydrogenation of the corresponding pyridine derivatives. nih.gov

These synthetic strategies have led to the creation of derivatives with significant biological activities across different therapeutic areas:

Anticancer Activity: A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed and synthesized as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are key targets in non-small-cell lung cancer. nih.gov One promising compound, 2e , showed potent inhibitory activity against both wild-type and crizotinib-resistant ALK and ROS1 mutants. nih.gov Similarly, novel pyridine-piperidine hybrids have been evaluated for their anticancer potential against human breast and lung cancer cell lines, with some compounds showing significant activity. researchgate.net Another study focused on 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives as anti-tubulin agents, where the most potent compound, 7h , was found to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov

Anti-tubercular Activity: In an effort to discover new variants of the anti-tubercular drug bedaquiline, researchers replaced its quinoline ring with a 2-methoxypyridine (B126380) core. nih.gov Further substitution on this new pyridine ring led to compounds with potent anti-tubercular activity. For instance, adding a 4-fluorophenyl group at the C5-position of the pyridine ring resulted in a compound with activity only one-fold less than bedaquiline itself. nih.gov

Anticoagulant Activity: Derivatives featuring a 4-(piperidin-1-yl)-pyridine structure have been investigated as factor IIa inhibitors, demonstrating effective anticoagulant properties. ijnrd.org

The table below summarizes the biological activity of selected pyridine-piperidine derivatives.

| Compound/Derivative Class | Target/Assay | Finding/Activity (IC₅₀) | Reference(s) |

| Compound 2e (2-amino-4-(1-piperidine) pyridine derivative) | ALKL1196M Enzyme | 41.3 nM | nih.gov |

| Compound 2e (2-amino-4-(1-piperidine) pyridine derivative) | ROS1G2032R in Ba/F3 cells | 104.7 nM | nih.gov |

| Compound 3b (Pyridine-piperidine hybrid) | Tubulin Polymerization | 4.03 μM | rsc.org |

| Compound 3b (Pyridine-piperidine hybrid) | MCF-7 (Breast Cancer) Cell Line | 6.13 μM | rsc.org |

| Compound 17 (Bedaquiline analogue with 4-fluorophenyl at pyridine C5) | M. tuberculosis | ~1-fold less active than bedaquiline | nih.gov |

| Pyridine-piperidine hybrid with 3-fluoro substitution | A-549 (Lung Cancer) Cell Line | 15.94 ± 0.201 μM | researchgate.net |

Functionalization of the Piperidine Moiety

While many derivatization efforts focus on the pyridine ring, the piperidine moiety itself offers significant opportunities for modification to fine-tune a compound's pharmacological profile. The piperidine nitrogen and the carbon atoms of the ring can be functionalized to alter properties such as solubility, lipophilicity, metabolic stability, and target engagement. nih.govajchem-a.com

For example, the introduction of a piperidine moiety into a lead compound has been shown to improve brain exposure, a critical factor for drugs targeting the central nervous system. encyclopedia.pub In the development of agents for Alzheimer's disease, N-substituted piperidine analogues have been synthesized to act as multi-targeted drugs, combining acetylcholinesterase (AChE) inhibition with antioxidant activity. ajchem-a.com The synthesis of various piperidine derivatives, including those with functionalized rings, is a cornerstone of modern medicinal chemistry, aiming to produce specific isomers with desired stereochemistry, which is often crucial for biological activity. nih.gov The benzoylpiperidine fragment is another example of a privileged structure where functionalization on the piperidine ring is a key strategy in developing ligands for serotoninergic and dopaminergic receptors. mdpi.com

Modifications of the Pyridine Ring for Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridine ring is a powerful strategy for elucidating structure-activity relationships (SAR), providing insights into how specific substituents and their positions influence biological activity. The bromine atom in this compound is an ideal handle for introducing diverse chemical groups to probe these relationships.

A compelling example comes from the development of bedaquiline analogues. researchgate.netnih.gov Researchers replaced the quinoline A-ring of bedaquiline with a 2-methoxypyridine ring. While this initial change led to a drop in potency, subsequent modifications to the pyridine ring revealed a clear SAR. researchgate.net

The table below details the SAR for substitutions on the C5-phenyl group of the 2-methoxypyridine core.

| Substitution at C5-phenyl ring | Anti-tubercular Potency (vs. unsubstituted ring) | Reference(s) |

| Unsubstituted Phenyl | Baseline | nih.gov |

| 4-Fluoro | ~3- to 7-fold increase | nih.gov |

| 4-Chloro | Drastic improvement | researchgate.net |

| 4-Trifluoromethyl | Drastic improvement | researchgate.net |

| Di-substituted aryl rings | Generally less favored than mono-substituted | nih.gov |

These findings demonstrate that introducing electron-withdrawing groups at the para-position of the C5-phenyl substituent significantly enhances anti-tubercular activity. researchgate.netnih.gov

Furthermore, research on iron-pyridinophane complexes has shown that substitution at the 4-position of the pyridine ring can systematically regulate the electronic properties of the metal center. rsc.org This control over redox potentials and metal binding constants directly correlated with the complex's catalytic activity in C-C coupling reactions, providing a definitive link between pyridine modification and functional outcome. rsc.org

Exploration of Isomeric Forms and Regioselective Derivatization

The specific placement of substituents on the pyridine ring (regiochemistry) and the isomeric form of the pyridine core itself are critical determinants of biological activity. The choice between a 2-, 3-, or 4-substituted pyridine can lead to vastly different pharmacological profiles.

In the development of PPARγ modulators based on the structure of DS-6930, replacing the original 2-pyridine ring with a 3- or 4-pyridyl group was explored. nih.gov The SAR results for the 3-pyridine series were notably different from those of the 2-pyridine series, with simple methyl substitutions failing to produce good potency. For the 4-pyridine series, a 3-alkoxy group was found to be essential for in vitro potency. nih.gov This highlights how the isomeric position of the nitrogen atom within the pyridine ring fundamentally alters the molecule's interaction with its biological target.

Regioselective derivatization—the ability to selectively introduce functional groups at specific positions—is therefore crucial. The synthesis of compounds like 4-bromo-2,6-bis(2-pyridyl)pyridine demonstrates a controlled, multi-step process to build a specific substitution pattern on the pyridine core. researchgate.net Similarly, palladium-catalyzed Suzuki cross-coupling reactions are highly effective for regioselective functionalization. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids allows for the specific introduction of aryl groups at the C5 position, enabling the synthesis of novel derivatives with defined structures for biological evaluation. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-4-(piperidin-1-yl)pyridine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, piperidine can react with a brominated pyridine precursor (e.g., 2-bromo-4-chloropyridine) under reflux in polar aprotic solvents like DMF, with K₂CO₃ as a base to facilitate substitution . Alternatively, palladium-catalyzed Suzuki-Miyaura coupling can introduce the piperidine group using a boronic acid derivative . Optimization involves adjusting temperature (80–120°C), catalyst loading (1–5 mol% Pd), and reaction time (12–24 hrs) to maximize yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., bromine deshields adjacent protons, δ ~8.5 ppm for pyridine-H) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming the piperidine ring conformation and bromine placement .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 271.03 for C₁₀H₁₂BrN₂).

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization of this compound be addressed?

- Methodological Answer : The bromine at C2 is electronically activated for cross-coupling (e.g., Buchwald-Hartwig amination), while the piperidine at C4 directs electrophilic substitution to C5/C6 via resonance effects. Computational tools (DFT calculations) predict reactive sites, and experimental validation uses competitive reactions with controlled stoichiometry of reagents (e.g., Pd(OAc)₂/XPhos for selective C2 coupling) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

- Dose-Response Curves : Test derivatives across 3–5 log units (e.g., 1 nM–100 µM).

- Control Compounds : Include positive/negative controls (e.g., known kinase inhibitors).

- Triplicate Experiments : Ensure statistical significance (p<0.05 via ANOVA). Cross-validate with orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) .

Q. How can computational modeling predict the binding affinity of this compound derivatives to target proteins?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., piperidine nitrogen forming H-bonds with catalytic residues).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR : Corrogate substituent effects (e.g., bromine size vs. hydrophobic pocket fit) using descriptors like logP and polar surface area .

Q. What crystallographic challenges arise when analyzing halogen bonding in this compound, and how are they mitigated?

- Methodological Answer : Bromine’s high electron density can cause absorption errors in X-ray data. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.